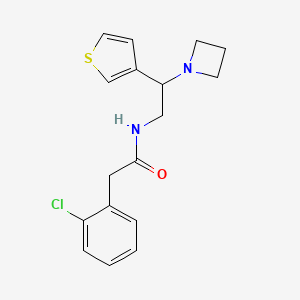

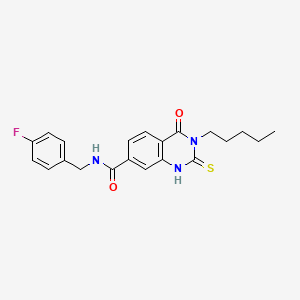

![molecular formula C20H24N2O5S2 B2883171 4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-38-3](/img/structure/B2883171.png)

4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spirodecane is a chemical compound that features a cyclohexane ring bound directly to a cyclopentane ring . Azaspirodecane is an analogue in which the cyclohexane group has been replaced with a piperidine .

Molecular Structure Analysis

The molecular structure of compounds similar to your compound, such as decane and spirodecane, have been studied .Chemical Reactions Analysis

There are studies on the chemical reactions of related compounds. For instance, a kinetic model was built to describe ignition and pyrolysis of n-decane .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like decane and spirodecane have been analyzed .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Sulfur-Containing Heterocycles Synthesis : 1-Aroyl-2-styrylsulfonylethene, a precursor for compounds like 4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, has been used in synthesizing various sulfur-containing heterocycles. These compounds are characterized using IR and 1H NMR spectral data (Reddy, Babu, & Padmavathi, 2001).

Stereochemically Controlled Synthesis : Enantiomers and diastereoisomers of related compounds can be prepared with controlled stereochemistry. This is achieved through acid-catalyzed phenylsulfanyl migration, demonstrating the compound's relevance in stereochemical studies (Eames, Heras, Jones, & Warren, 1996).

Thermal Cyclization Studies : Investigations into the thermal cyclization of dihydroxyketone equivalents have shown the influence of the phenylsulfonyl group in the formation of crystalline structures, highlighting its significance in studying reaction courses and stereoisomer formation (Alzérreca, Avilés, Collazo, & Prieto, 1990).

Crystal Structure Analysis

Crystal Structure of Derivatives : Research involving the synthesis and crystal structure analysis of related compounds, such as 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, contributes to our understanding of molecular structures and conformation, which is crucial in the field of crystallography (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).

Cyclohexane-1,3-Dicarboxylates Synthesis : The condensation of specific derivatives leads to compounds with multiple stereogenic centers, aiding in the exploration of stereochemistry in organic synthesis (Ismiyev, Maharramov, Aliyeva, Askerov, Mahmudov, Kopylovich, Naïli, & Pombeiro, 2013).

Application in Drug Development

Anticonvulsant Agents : While avoiding specific details about drug use, dosage, and side effects, it's noteworthy that derivatives of similar compounds have been synthesized and evaluated for their potential as anticonvulsant agents. This shows the compound's relevance in pharmacological research (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).

Spiroimidazolidine Derivatives : Studies on spiroimidazolidine derivatives and their pharmacological evaluation demonstrate the compound's significance in the development of new therapeutic agents (Czopek, Zagórska, Kołaczkowski, Bucki, Gryzło, Rychtyk, Pawlowsk, Siwek, Satała, Bojarski, Kubacka, & Filipek, 2016).

Hypoglycemic Activity : Research into the hypoglycemic activity of related compounds underscores the compound's potential in diabetes research (Iqbal, Akhtar, Hendsbee, Masuda, & Hameed, 2012).

Wirkmechanismus

Target of Action

The primary targets of 4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4Compounds with similar structures, such as spiro[45]decanone prolyl hydroxylase domain inhibitors, have been found to target the 2-oxoglutarate (2OG) dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) . These enzymes play a crucial role in the regulation of the hypoxic response in cells .

Mode of Action

Based on its structural similarity to other spiro[45]decanone prolyl hydroxylase inhibitors, it may inhibit the activity of PHDs, thereby stabilizing HIF and promoting the transcription of hypoxia-responsive genes .

Biochemical Pathways

Inhibition of PHDs can stabilize HIF, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and other hypoxia-responsive processes .

Result of Action

Based on its potential role as a phd inhibitor, it may lead to the stabilization of hif and the subsequent transcription of hypoxia-responsive genes .

Safety and Hazards

Zukünftige Richtungen

Research on related compounds continues to be a topic of interest. For instance, Rh(I) complex catalyzed dimerization of ene-vinylidenecyclopropanes has been used to construct a series of products containing spiro[4,5]decane skeletons . Additionally, new valine-derived compounds incorporating a 4-(phenylsulfonyl)phenyl fragment were synthesized for the development of novel bioactive substances .

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-8-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S2/c1-17-7-9-19(10-8-17)28(23,24)21-13-11-20(12-14-21)22(15-16-27-20)29(25,26)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIHARFNSGENFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-3-[(4-methoxyphenyl)sulfanyl]-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2883090.png)

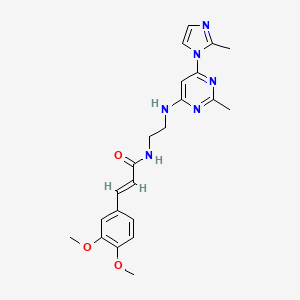

![2-amino-1-cyclopentyl-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2883095.png)

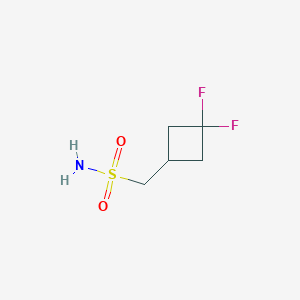

![2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid](/img/structure/B2883098.png)

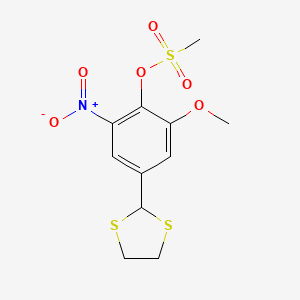

![5-Chloro-N-methyl-N-[1-[(5-methyl-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2883100.png)

![2-amino-N-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2883103.png)

![N-(2-ethoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2883106.png)

![(4-Piperidin-1-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2883107.png)

-2-pyridinyl]oxy}-2-naphthyl)methanone](/img/structure/B2883111.png)